molecular formula C12H13N B092759 2,4,8-Trimethylquinoline CAS No. 18441-61-7

2,4,8-Trimethylquinoline

Cat. No.: B092759
CAS No.: 18441-61-7
M. Wt: 171.24 g/mol
InChI Key: UAPYNUQREMCVSV-UHFFFAOYSA-N
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Description

2,4,8-Trimethylquinoline is an organic compound belonging to the class of quinolines and derivatives . Recent environmental research has identified it as a component found in contaminated sites, suggesting its potential role as an environmental contaminant worthy of further investigation . In scientific analyses, this compound has been detected among other compounds in soil samples from post-industrial areas exhibiting cytotoxic effects on human cell lines, indicating its potential for use in toxicological and environmental impact studies . Researchers can utilize this chemical to explore its behavior, persistence, and effects within various environmental compartments, contributing to a broader understanding of the risks associated with emerging contaminants. This product is strictly for laboratory research use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UAPYNUQREMCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171574
Record name 2,4,8-Trimethylquinoline
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18441-61-7
Record name 2,4,8-Trimethylquinoline
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Record name 2,4,8-Trimethylquinoline
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Record name 2,4,8-Trimethylquinoline
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Record name 2,4,8-trimethylquinoline
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Record name 2,4,8-TRIMETHYLQUINOLINE
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Ii. Synthetic Methodologies and Reaction Mechanisms for 2,4,8 Trimethylquinoline and Its Derivatives

Established Synthetic Routes to 2,4,8-Trimethylquinoline

The Combes synthesis, a classic method for preparing 2,4-substituted quinolines, stands as a primary route for obtaining this compound. wikipedia.org This reaction, first reported in 1888, involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com

The Combes synthesis is particularly well-suited for producing 2,4-disubstituted quinolines. iipseries.org For the synthesis of this compound, the reaction would involve o-toluidine (B26562) and acetylacetone. The general applicability of the Combes synthesis has been demonstrated in the preparation of various quinoline (B57606) derivatives, including 2,4-dimethylquinoline (B72138) from aniline and 2,4-pentanedione. scribd.com

The mechanism of the Combes synthesis proceeds through several key steps. wikipedia.org It begins with the reaction of an arylamine with a 1,3-diketone to form an enamine. youtube.com This is followed by an acid-catalyzed cyclodehydration to yield the quinoline product. youtube.com

The reaction is initiated by the protonation of a carbonyl group on the β-diketone, which then undergoes nucleophilic attack by the aniline. wikipedia.orgwikiwand.com Subsequent proton transfer and dehydration lead to the formation of a Schiff base intermediate. wikipedia.orgwikiwand.com This Schiff base then tautomerizes to an enamine. wikipedia.orgwikiwand.com The enamine, upon protonation, undergoes electrophilic aromatic substitution on the aniline ring, leading to cyclization. wikipedia.orgwikiwand.com The final step involves dehydration of the cyclic intermediate to form the aromatic quinoline ring. wikipedia.orgwikiwand.com

A proposed mechanism involves the following stages:

Condensation of an aniline with a dione, with the loss of water, to form an enamine. youtube.com

Protonation of the ketone followed by cyclization. youtube.comyoutube.com

Dehydration of the resulting intermediate to furnish the final quinoline product. wikipedia.orgyoutube.com

The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikiwand.com The electrophilic aromatic annulation step is the rate-determining step, and the steric effects of the substituents play a more significant role in this step than in the initial nucleophilic addition. wikipedia.orgwikiwand.com

For instance, in the synthesis of trifluoromethyl-substituted quinolines, the use of methoxy-substituted anilines and bulkier R groups on the diketone favors the formation of 2-CF3-quinolines. wikiwand.com Conversely, the use of chloro- or fluoroanilines leads to the 4-CF3 regioisomer as the major product. wikiwand.com These findings suggest that the electronic and steric properties of the substituents on the starting materials can be manipulated to control the regiochemical outcome of the Combes synthesis. wikipedia.org

Alternative Synthetic Strategies for Trimethylquinoline Scaffolds

While the Combes synthesis is a reliable method, other strategies exist for the construction of trimethylquinoline frameworks. These often involve different starting materials and reaction conditions, offering potential advantages in terms of yield, purity, or environmental impact.

The synthesis of quinoline derivatives can be achieved through the condensation of anilines with carbonyl compounds. google.com For example, the reaction of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride can yield 2,4-dichloroquinoline (B42001) derivatives. asianpubs.org A method for producing 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) involves the condensation of aniline with acetone (B3395972) using a heterogeneous catalyst. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. acs.orgnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. rsc.orgtandfonline.com The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of substituted quinolines. rsc.org For instance, a solid acid-catalyzed, microwave-assisted, multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes has been developed for the efficient synthesis of substituted quinolines. rsc.org This method boasts high atom economy and excellent yields in a matter of minutes. rsc.org Another example is the one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3. asianpubs.org

Interactive Data Table: Comparison of Synthetic Methods

Synthetic MethodKey ReactantsCatalyst/ConditionsKey Features
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄)Forms 2,4-disubstituted quinolines. wikipedia.orgiipseries.org
Condensation Aniline, AcetoneHeterogeneous catalystYields dihydroquinoline derivatives. google.com
Microwave-Assisted Anilines, Aldehydes, AlkynesSolid acid, MicrowaveRapid, high yield, high atom economy. rsc.org

Functionalization and Derivatization Strategies for this compound

The presence of three methyl groups and a heterocyclic nitrogen atom within the this compound framework imparts a unique reactivity profile, opening up diverse avenues for chemical modification.

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic substitution reactions on the quinoline ring system are fundamental for introducing a wide array of functional groups. In the case of this compound, these reactions are anticipated to occur primarily on the electron-rich benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom.

A notable example is the nitration of this compound. Treatment with a mixture of nitric and sulfuric acids at low temperatures leads to the selective introduction of a nitro group at the 7-position, affording 7-nitro-2,4,8-trimethylquinoline in high yield. sbq.org.br This observed regioselectivity is a consequence of the directing effects of the existing substituents.

While specific examples for halogenation, sulfonation, and Friedel-Crafts acylation of this compound are not extensively documented in readily available literature, the general reactivity patterns of quinolines suggest that these reactions are feasible. For instance, sulfonation of quinoline with oleum (B3057394) typically yields a mixture of 5- and 8-sulfonic acids, with the product ratio being temperature-dependent. scribd.com Halogenation can also occur, though it may require specific conditions to control the regioselectivity. scribd.com Friedel-Crafts acylation, which involves the introduction of an acyl group, is another potential functionalization pathway, generally catalyzed by a Lewis acid like aluminum chloride. nrochemistry.comsigmaaldrich.comlibretexts.org

Table 1: Electrophilic Substitution Reactions on Quinoline Derivatives

ReactionReagents and ConditionsExpected Product for this compoundReference
NitrationHNO₃, H₂SO₄, 0°C7-Nitro-2,4,8-trimethylquinoline sbq.org.br
SulfonationOleum, 140°CMixture of sulfonic acid derivatives scribd.com
BrominationBr₂, H₂SO₄, Ag₂SO₄Bromo-2,4,8-trimethylquinoline scribd.com
AcylationAcetyl chloride, AlCl₃Acetyl-2,4,8-trimethylquinoline nrochemistry.comsigmaaldrich.com

The three methyl groups in this compound play a crucial role in directing the outcome of electrophilic substitution reactions. Methyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the ring towards electrophilic attack.

Oxidation Reactions and Formation of Quinoline Derivatives

The oxidation of this compound can lead to a variety of derivatives, depending on the oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to modify the methyl groups or the quinoline ring itself. smolecule.com

Oxidation of the methyl groups can potentially yield corresponding carboxylic acids or aldehydes. For instance, the oxidation of alkyl-substituted aromatic compounds with KMnO₄ typically results in the formation of carboxylic acids. libretexts.org The oxidation of the quinoline ring can lead to the formation of quinolones or even ring-cleavage products under harsh conditions. A related example is the oxidation of 2,6-dihydro-2,2,4-trimethyl-6-quinolone, an oxidation product of ethoxyquin, which can be further oxidized. nih.gov

Reduction Reactions to Dihydroquinoline Derivatives

The reduction of the quinoline ring system in this compound can produce dihydroquinoline derivatives, which are valuable synthetic intermediates. These reactions typically involve the addition of hydrogen atoms across one of the double bonds in the pyridine ring.

Catalytic hydrogenation is a widely used method for the reduction of quinolines. Various catalyst systems can be employed to achieve the desired level of reduction and selectivity. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). libretexts.orgchemistrytalk.orgyoutube.com

For the selective partial hydrogenation of quinolines to 1,2-dihydroquinolines, specific catalyst systems have been developed. For example, a cobalt-amido cooperative catalyst has been shown to be effective for the transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using H₃N·BH₃ as the reductant. nih.gov The reduction of 7-nitro-2,4,8-trimethylquinoline to 7-amino-2,4,8-trimethylquinoline is achieved through catalytic hydrogenation using Pd/C as the catalyst in the presence of hydrazine (B178648). sbq.org.br

Table 2: Catalyst Systems for Quinoline Hydrogenation

Catalyst SystemProduct TypeReference
Cobalt-amido complex1,2-Dihydroquinolines nih.gov
Palladium on Carbon (Pd/C)Dihydro- and Tetrahydroquinolines sbq.org.brclockss.org
Platinum (Pt)Dihydro- and Tetrahydroquinolines libretexts.org
Nickel (Ni)Dihydro- and Tetrahydroquinolines libretexts.orgchemistrytalk.org

Synthesis of Pyrroloquinoline Derivatives

The synthesis of pyrroloquinoline derivatives from this compound provides a pathway to complex, fused heterocyclic systems with potential biological activity. A key strategy involves the initial functionalization of the quinoline ring, followed by a cyclization reaction to form the pyrrole (B145914) ring.

A documented route to pyrrolo[3,2-g]quinolines starts with the nitration of this compound to yield 7-nitro-2,4,8-trimethylquinoline. sbq.org.br Subsequent reduction of the nitro group to an amino group affords 7-amino-2,4,8-trimethylquinoline. sbq.org.br This aminoquinoline then serves as a precursor for a Fischer-Indole type synthesis. Diazotization of the amino group followed by reduction yields a hydrazine intermediate. This intermediate, when reacted with a ketone in the presence of an acid catalyst, undergoes cyclization to form the pyrrolo[3,2-g]quinoline scaffold. sbq.org.br The mechanism of the Fischer-Indole synthesis involves the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement (the Claisen-like rearrangement) followed by tautomerization and elimination of ammonia (B1221849) to form the indole (B1671886) ring.

Detailed Mechanistic Pathways of Key Transformations

The synthesis of the quinoline ring system can be achieved through various named reactions, each with its own mechanistic nuances. The Combes and Skraup-Doebner-Von Miller syntheses are prominent examples that can be adapted for the preparation of this compound.

A common approach to synthesizing this compound involves the acid-promoted cyclization of an intermediate formed from the condensation of o-toluidine with acetylacetone. sbq.org.br The reaction begins with the formation of a Schiff base (an enamine) from the reaction between o-toluidine and acetylacetone. sbq.org.brwikipedia.org This is followed by an acid-catalyzed intramolecular cyclization, which is the rate-determining step, and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.org

An alternative mechanistic pathway has been proposed for variants of the Skraup–Doebner–Von Miller quinoline synthesis. acs.org This pathway suggests the initial formation of a Schiff base between a ketone and an aniline derivative. This is followed by a cycloalkenylation at the ortho-position of the aniline derivative and a final annulation step to form the quinoline ring, leading to a dihydroquinoline derivative. acs.org

The specific placement of the methyl groups in this compound significantly influences the electronic properties and reactivity of the molecule compared to the parent quinoline. These electron-donating methyl groups can affect the regioselectivity of further reactions, such as nitration, which has been shown to occur at the 7-position of the quinoline system. sbq.org.br

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a fundamental role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org In the synthesis of quinoline derivatives, both homogeneous and heterogeneous catalysts are employed to enhance reaction kinetics and control selectivity. libretexts.org

In the context of the Combes quinoline synthesis, strong acids like concentrated sulfuric acid are commonly used as catalysts. wikipedia.org The acid protonates the carbonyl group of the β-diketone, facilitating the initial nucleophilic attack by the aniline. wikipedia.org It continues to play a role throughout the reaction, including in the crucial ring-closing and dehydration steps. wikipedia.org The use of a polyphosphoric acid (PPA) and alcohol mixture, which forms a polyphosphoric ester (PPE) catalyst, has been shown to be a more effective dehydrating agent than sulfuric acid in some modified Combes syntheses. wikipedia.org

The choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in the synthesis of trifluoromethylquinolines via a modified Combes pathway, the catalyst, in conjunction with the steric and electronic effects of the substituents, dictates the final product isomer. wikipedia.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are utilized in subsequent transformations of this compound derivatives. For example, the reduction of a nitro group to an amino group on the quinoline ring can be efficiently carried out using hydrazine in the presence of a catalytic amount of Pd/C. sbq.org.br Similarly, photocatalysts like titanium dioxide (TiO₂) have been used for the synthesis of substituted quinaldines (2-methylquinolines) from anilines and nitrobenzenes. arabjchem.org In these photocatalytic reactions, the catalyst is activated by UV light and facilitates the complex series of steps leading to the final product. arabjchem.org

The effectiveness of a catalyst is often described by its turnover number (TON), which is the number of moles of substrate that one mole of catalyst can convert, and its turnover frequency (TOF), which is the turnover number per unit time. unife.it A good catalyst will have high TON and TOF values, indicating high efficiency and a fast reaction rate. unife.it

Spectroscopic Analysis of Reaction Intermediates (e.g., EPR Studies of Radical Intermediates)

The direct observation and characterization of transient reaction intermediates are key to substantiating proposed mechanistic pathways. Spectroscopic techniques are invaluable tools for this purpose. For instance, in the photocatalytic synthesis of 2-methylquinolines, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify intermediates such as nitrosobenzene, aniline, and N-hydroxyaniline, providing evidence for the reaction pathway. arabjchem.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful technique for studying reactions that involve radical intermediates. covenantuniversity.edu.ngnih.gov While specific EPR studies on this compound were not found in the provided search results, research on structurally similar 1,2-dihydroquinoline (B8789712) derivatives provides significant insights into the behavior of radical species in these systems.

EPR studies on the oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its 8-methyl-substituted analog revealed the formation of 1,2-dihydroquinolin-1-yl radicals. covenantuniversity.edu.ng The hyperfine splittings observed in the EPR spectra indicated that the unpaired electron is extensively delocalized, with significant spin density at the C(8) position. covenantuniversity.edu.ng This delocalization is a key factor in the stability and subsequent reactions of these radical intermediates.

The study also investigated the decay kinetics of these radicals. Both radicals were found to decay through second-order processes. covenantuniversity.edu.ng Interestingly, the presence of a methyl group at the 8-position significantly slowed down the decay rate. This was attributed to the steric hindrance provided by the 8-methyl group, which blocks the formation of a 1,8'-dimer, a primary decay pathway for the unsubstituted radical. covenantuniversity.edu.ng These radicals were also found to react with oxygen to form the corresponding nitroxides, although this reaction was much slower for the 8-methyl derivative. covenantuniversity.edu.ng

Such detailed spectroscopic and kinetic analyses of radical intermediates are crucial for understanding the mechanisms of antioxidant activity and degradation pathways of quinoline derivatives.

Iii. Advanced Spectroscopic and Computational Analysis in 2,4,8 Trimethylquinoline Research

Application of Advanced Spectroscopic Techniques

Modern spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 2,4,8-trimethylquinoline and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. researchgate.netnih.gov In the ¹H-NMR spectrum of this compound, the protons of the three methyl groups and the aromatic protons on the quinoline (B57606) ring system exhibit distinct chemical shifts and coupling patterns, which are crucial for confirming the substitution pattern. ox.ac.uklibretexts.org Similarly, the ¹³C-NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. ox.ac.ukrsc.org

Detailed analysis of ¹H-NMR and ¹³C-NMR data for related trimethylquinoline isomers and derivatives allows for comparative studies and aids in the precise assignment of signals for this compound. rsc.org

Table 1: Predicted NMR Data for Trimethylquinolines

Compound¹H-NMR (Predicted)¹³C-NMR (Predicted)
2,4,6-Trimethylquinoline (B1265806)View Predicted SpectrumView Predicted Spectrum
This compoundData not readily available in searched sourcesData not readily available in searched sources
Data for this compound is not explicitly available in the provided search results, while data for the 2,4,6-isomer is available for prediction. guidechem.comguidechem.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govbitesizebio.com Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that often yields the protonated molecular ion [M+H]⁺, providing direct evidence of the molecular weight. wikipedia.orgumd.edu High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass. rsc.org For this compound, with a molecular formula of C₁₂H₁₃N, the expected monoisotopic mass is 171.1048 g/mol . nih.govepa.gov

Table 2: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₃N nih.govepa.gov
Average Mass171.243 g/mol epa.gov
Monoisotopic Mass171.104799 g/mol nih.govepa.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.egudel.edu The absorption maxima (λmax) are related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). udel.edukg.ac.rs The HOMO-LUMO gap is a key parameter that influences the electronic and optical properties of a compound. scirp.org For aromatic systems like this compound, π to π* transitions are typically observed. The specific wavelengths of absorption are influenced by the substitution pattern on the quinoline ring. tanta.edu.eg

Computational Chemistry and Modeling Approaches

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and other properties of many-body systems. wikipedia.org DFT calculations can be employed to optimize the geometry of this compound, providing precise bond lengths and angles. scirp.org Furthermore, DFT is used to calculate various electronic properties, including the energies of the HOMO and LUMO. scirp.orgfigshare.com These theoretical calculations can predict spectroscopic properties, such as vibrational frequencies (IR) and electronic transitions (UV-Vis), which can then be compared with experimental data for validation. researchgate.netnih.gov DFT studies on related quinoline derivatives have demonstrated good agreement between calculated and experimental spectra. scirp.orgnih.gov

Prediction of Reactive Sites and Regioselectivity using DFT

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity and regioselectivity of molecules like this compound. researchgate.net By calculating the distribution of electron density, DFT can identify the most probable sites for electrophilic and nucleophilic attacks. Key tools derived from DFT for this purpose include the analysis of Frontier Molecular Orbitals (FMOs) and the calculation of Fukui functions and dual descriptors. hackernoon.comscm.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO energy indicates the ability of a molecule to donate electrons, with higher HOMO energy corresponding to greater nucleophilicity. Conversely, the LUMO energy indicates the ability to accept electrons, with lower LUMO energy corresponding to greater electrophilicity. For this compound, the electron-donating methyl groups increase the electron density of the quinoline ring system, influencing the energy and localization of these orbitals.

To provide a more nuanced, atom-specific picture of reactivity, Fukui functions () and the dual descriptor () are calculated. researchgate.net The Fukui function for nucleophilic attack () highlights regions where the molecule is most likely to accept an electron, while the function for electrophilic attack () indicates regions prone to donating an electron. semanticscholar.org The dual descriptor, which is the difference between these two functions, provides an unambiguous identification of nucleophilic () and electrophilic () sites. hackernoon.comresearchgate.net

For this compound, DFT calculations would predict that electrophilic substitution is most likely to occur on the electron-rich benzene (B151609) ring portion of the quinoline, specifically at positions C5 and C7, which are activated by the fused pyridine (B92270) ring and the methyl groups. The nitrogen atom (N1), with its lone pair of electrons, is the primary site for protonation and attack by strong electrophiles. Nucleophilic attack, on the other hand, is less favorable but would be directed towards the electron-deficient pyridine ring, particularly at positions C2 and C4, which are further activated by the presence of the methyl groups.

Table 1: Predicted Reactive Sites in this compound using Conceptual DFT.
Atomic SitePredicted Reactivity TypeRationale
N1Electrophilic Attack / ProtonationHigh negative charge, lone pair availability.
C2, C4Nucleophilic AttackElectron-deficient positions on the pyridine ring.
C5, C7Electrophilic AttackElectron-rich positions on the carbocyclic ring, activated by methyl groups and ring fusion.
C6Electrophilic AttackLess favored than C5/C7 but still an active site on the benzene ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uzh.ch For a relatively rigid aromatic molecule like this compound, MD simulations can provide insights into its conformational dynamics, particularly the rotation of its substituent methyl groups and any subtle fluctuations in the planarity of the quinoline ring system. mdpi.comarxiv.org

An MD simulation protocol for this compound would typically involve the following steps:

System Setup: A 3D model of the molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Force Field Application: A classical force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. strath.ac.uk

Equilibration: The system is minimized to remove steric clashes and then gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure, allowing the solvent to relax around the molecule. nih.govresearchgate.net

Production Run: The simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals. scielo.org.mx

Analysis of the resulting trajectory allows for the study of conformational flexibility. For this compound, this would primarily involve monitoring the dihedral angles associated with the C-C bonds connecting the methyl groups to the quinoline ring. While the core bicyclic structure is largely planar and rigid, the methyl groups are in constant rotational motion. MD simulations can quantify the rotational energy barriers and preferred orientations of these groups, which can be important for understanding how the molecule interacts with biological targets. nih.gov

Table 2: Illustrative MD Simulation Parameters for Conformational Analysis of this compound.
ParameterValue / Description
Force FieldCHARMM36 / GROMOS54a7
SolventExplicit (e.g., TIP3P water model)
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Primary AnalysisDihedral angle distributions of methyl groups (C-C-C-H), Root Mean Square Fluctuation (RMSF) of ring atoms.

In Silico Target Prediction for Biological Activity

In silico target prediction is a computational strategy used in the early stages of drug discovery to identify potential protein targets for a small molecule. sci-hub.se These methods work by comparing the query molecule, in this case, this compound, against large databases of known bioactive compounds and their targets. orientjchem.org The underlying principle is that structurally similar molecules are likely to have similar biological activities. orientjchem.org

Web-based tools like SwissTargetPrediction are commonly used for this purpose. orientjchem.orgnih.gov They utilize a combination of 2D and 3D similarity measures to screen the query molecule against a library of known ligands for thousands of different protein targets. The output is a ranked list of potential targets, with the most probable ones listed first. This approach can help to generate hypotheses about the mechanism of action of a compound and guide further experimental validation. jcdronline.orgresearchgate.net

For a compound like this compound, which belongs to the quinoline class of heterocycles, a wide range of biological activities can be anticipated, as quinoline derivatives are known to interact with various enzymes and receptors. scielo.org.mxiscientific.org Predictions might suggest targets involved in cancer, infectious diseases, or neurological disorders.

Table 3: Illustrative In Silico Predicted Target Classes for this compound.
Target ClassPotential Specific Targets (Examples)Associated Disease AreaProbability Score (Illustrative)
KinasesEphrin type-B receptor 4 (EPHB4), ATM KinaseCancer, DNA Damage ResponseHigh
EnzymesDNA Topoisomerase, Acetylcholinesterase (AChE)Cancer, Alzheimer's DiseaseModerate
G-protein coupled receptors (GPCRs)Metabotropic glutamate (B1630785) receptor 5 (GRM5)Neurological DisordersModerate
Cytochrome P450 FamilyCYP1A2, CYP3A4Drug MetabolismHigh

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Studies

In silico ADMET prediction is essential for evaluating the drug-likeness of a compound. ijprajournal.com These computational models predict the pharmacokinetic and toxicological properties of a molecule based on its structure, helping to identify potential liabilities before committing to costly synthesis and in vitro/in vivo testing. nih.govuniroma1.it Web tools like SwissADME and pkCSM are widely used to generate these predictions. sciensage.infophytojournal.comuq.edu.au

The predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimentally determined ADMET properties. nih.gov Key parameters evaluated for this compound would include:

Absorption: Predictions of gastrointestinal (GI) absorption and oral bioavailability. This often involves assessing compliance with rules like Lipinski's Rule of Five. iscientific.org

Distribution: Estimation of properties like the blood-brain barrier (BBB) permeability and plasma protein binding. uniroma1.it

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. rjptonline.org

Excretion: While less commonly predicted directly, parameters related to solubility and metabolism give an indication of clearance pathways.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, or cardiotoxicity (e.g., hERG inhibition). researchgate.net

For this compound, its relatively small size and moderate lipophilicity would suggest good potential for oral absorption. The primary metabolic routes would likely involve oxidation of the methyl groups or hydroxylation of the quinoline ring, followed by conjugation for excretion.

Table 4: Predicted ADMET & Physicochemical Properties for this compound.
Property CategoryParameterPredicted Value / Interpretation
Physicochemical PropertiesMolecular Weight171.24 g/mol
LogP (Lipophilicity)~3.2 - 3.5 (Good lipophilicity)
Water Solubility (LogS)Moderately Soluble to Poorly Soluble
H-Bond Acceptors1 (Quinoline Nitrogen)
H-Bond Donors0
Pharmacokinetics (Absorption)Lipinski's Rule of Five0 violations (Drug-like)
GI AbsorptionHigh
Pharmacokinetics (Distribution)BBB PermeantYes (Predicted)
Pharmacokinetics (Metabolism)CYP InhibitorPredicted inhibitor of CYP1A2, CYP2C9
CYP SubstratePredicted substrate for CYP3A4, CYP2D6
Drug-LikenessBioavailability Score0.55
Synthetic AccessibilityLow (Easy to synthesize)

Iv. Biological Activities and Medicinal Chemistry Applications of 2,4,8 Trimethylquinoline

Antimicrobial Properties of 2,4,8-Trimethylquinoline and Analogues

The quinoline (B57606) core is a well-established pharmacophore in the development of antimicrobial agents. ontosight.ai Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogens. ontosight.ai While data specifically on this compound is limited, studies on its analogues provide insight into its potential antimicrobial efficacy.

Efficacy Against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

The antimicrobial potential of quinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, a substituted analogue, 6-bromo-2,4,8-trimethylquinoline , has been shown to possess antimicrobial properties against the common pathogens Staphylococcus aureus and Escherichia coli. S. aureus is a Gram-positive bacterium responsible for a range of skin and soft tissue infections, as well as more severe conditions like pneumonia and sepsis. E. coli, a Gram-negative bacterium, is a frequent cause of urinary tract infections and gastroenteritis.

Table 1: Antimicrobial Activity of a this compound Analogue

Compound Bacterial Pathogen Observed Activity
6-Bromo-2,4,8-trimethylquinoline Staphylococcus aureus Antimicrobial
6-Bromo-2,4,8-trimethylquinoline Escherichia coli Antimicrobial

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Enzyme Inhibition)

The mechanisms through which quinoline derivatives exert their antimicrobial effects are believed to be multifaceted. ontosight.ai One of the primary proposed mechanisms involves the disruption of bacterial cell membrane integrity. ontosight.ai This can lead to the leakage of essential intracellular components and ultimately, cell death. Another suggested mode of action is the interference with crucial enzymatic processes within the bacteria, disrupting metabolic pathways necessary for survival. ontosight.ai

For the analogue 6-bromo-2,4,8-trimethylquinoline , the proposed mechanism of action against Staphylococcus aureus is the disruption of the cell membrane. Against Escherichia coli, it is thought to interfere with essential metabolic processes. Other general mechanisms attributed to quinoline compounds include the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication, a mechanism famously employed by fluoroquinolone antibiotics. frontiersin.org

Anticancer Activity of this compound and Related Compounds

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline derivatives have shown considerable promise in this area. nih.gov These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HT-29, HepG2)

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Studies have shown that certain quinoline derivatives can trigger this process in various cancer cell lines. Specifically, 6-bromo-2,4,8-trimethylquinoline has been reported to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and human liver cancer cells (HepG2).

MCF-7 is a widely used model for estrogen receptor-positive breast cancer, while HepG2 cells are a common model for liver cancer research. waocp.orgnih.gov The ability of a compound to induce apoptosis in these cell lines suggests its potential as a candidate for anticancer drug development. waocp.org While information regarding the effect of this specific analogue on the human colon cancer cell line HT-29 was not found in the provided search results, the broad activity of other quinoline derivatives against various cancer types suggests this is a plausible area for future investigation. nih.govresearchgate.net

Table 2: Apoptotic Activity of a this compound Analogue

Compound Cancer Cell Line Biological Effect
6-Bromo-2,4,8-trimethylquinoline MCF-7 (Breast Cancer) Induction of Apoptosis
6-Bromo-2,4,8-trimethylquinoline HepG2 (Liver Cancer) Induction of Apoptosis

Modulation of Signaling Pathways (e.g., Caspase Activation, Bcl-2 Family Proteins)

The process of apoptosis is tightly regulated by complex signaling pathways. Key players in these pathways include caspases, a family of proteases that execute the cell death program, and the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govmdpi.com The balance between these opposing factions determines a cell's fate. nih.gov

The anticancer activity of 6-bromo-2,4,8-trimethylquinoline has been linked to the modulation of these specific pathways. In MCF-7 breast cancer cells, its pro-apoptotic effect is reportedly mediated through the activation of caspases. In HepG2 liver cancer cells, the compound is suggested to act by modulating the Bcl-2 family of proteins. By promoting the activity of pro-apoptotic proteins or inhibiting the function of anti-apoptotic ones, quinoline derivatives can shift the balance towards cell death, providing a mechanism for their anticancer effects. researchgate.netnih.gov

Antioxidant and Neuroprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. bohrium.com The brain is particularly vulnerable to oxidative damage. bohrium.com Consequently, compounds with both antioxidant and neuroprotective properties are of significant therapeutic interest.

The quinoline scaffold has been identified as a promising framework for developing such agents. bohrium.comdntb.gov.uaresearchgate.net While direct experimental data on the antioxidant and neuroprotective effects of this compound is scarce, extensive research on its isomers and related derivatives suggests a strong potential. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), a hydrogenated analogue, has demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion. nih.gov This protection is attributed to mechanisms including the inhibition of oxidative stress, reduction of inflammation, and suppression of apoptosis. nih.gov Similarly, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown antioxidant properties that alleviate oxidative stress in experimental models of Parkinson's disease. dntb.gov.ua

Studies on other isomers like 2,3,4-trimethylquinoline and 2,7,8-trimethylquinoline also point towards potential antioxidant and neuroprotective effects, further strengthening the hypothesis that the trimethylquinoline framework is a viable candidate for developing neuroprotective therapies. These compounds are thought to exert their effects by scavenging free radicals and potentially inhibiting key enzymes involved in neurodegeneration. dntb.gov.uaresearchgate.net

Mechanisms of Antioxidant Action

The antioxidant capabilities of this compound and its derivatives are a cornerstone of their biological activity. These compounds employ a multi-pronged approach to combat oxidative stress, primarily through free radical scavenging and metal ion chelation.

Free Radical Scavenging: this compound derivatives, particularly hydroxylated forms like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, are potent scavengers of reactive oxygen species (ROS). The mechanism involves the donation of a hydrogen atom from the hydroxyl group or the N-H group of the dihydroquinoline ring to neutralize free radicals, thus terminating the damaging chain reactions of lipid peroxidation. mdpi.com The resulting radical from the antioxidant molecule is stabilized by the aromatic ring system, preventing it from initiating further oxidative damage. rsc.orgresearchgate.net Studies have shown that these compounds can effectively scavenge radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. iomcworld.com

Neuroprotective Benefits in Disease Models

The antioxidant properties of this compound derivatives translate into significant neuroprotective effects, which have been observed in various models of neurodegenerative diseases, most notably Parkinson's disease. nih.gov

Parkinson's Disease Models: In animal models of Parkinson's disease induced by toxins like rotenone, derivatives of this compound have demonstrated the ability to protect dopaminergic neurons from degeneration. nih.govnih.gov This neuroprotection is attributed to the reduction of oxidative stress and inflammation within the brain. nih.gov For instance, the administration of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease led to improved motor coordination and attenuated the loss of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. nih.gov

The neuroprotective mechanisms also involve the modulation of cellular signaling pathways. These compounds can influence the expression of genes related to the oxidative stress response and inhibit pro-inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By mitigating both oxidative damage and inflammation, these quinoline derivatives help to preserve neuronal function and viability in the face of neurotoxic insults. nih.gov

Impact on Oxidative Stress Markers

The administration of this compound derivatives has been shown to have a quantifiable impact on biomarkers of oxidative stress in preclinical studies.

In a rat model of acetaminophen-induced liver injury, treatment with 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline resulted in a significant reduction in markers of oxidative damage. nih.gov This included decreased levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane, which are indicators of DNA and lipid peroxidation, respectively. nih.gov

Similarly, in a rat model of Parkinson's disease, the derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was found to lower the levels of 8-isoprostane and other products of lipid and protein oxidation. nih.gov This reduction in oxidative stress markers correlated with an improvement in the antioxidant defense system, including the normalization of antioxidant enzyme activities. nih.govnih.gov These findings provide concrete evidence for the in vivo antioxidant efficacy of these compounds.

Structure-Activity Relationships (SAR) in this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. The nature, number, and position of substituents on the quinoline ring system play a crucial role in determining their efficacy and toxicity profiles.

Influence of Substituent Position on Biological Activity and Toxicity Profiles

The placement of substituents on the quinoline core significantly influences the biological properties of the resulting derivatives.

For instance, the position of methyl groups can affect the molecule's reactivity and antioxidant potential. In a study on 1,2-dihydro-6-ethoxy-2,2,4-trimethyl- and 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radicals, the presence of a methyl group at the C(8) position was shown to significantly slow down the decay of the radical, suggesting that substitution at this position can modulate the antioxidant kinetics. rsc.org

Furthermore, in a series of 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines, the substituents on the C(6) aryl group were found to be critical for their activity as human progesterone (B1679170) receptor modulators. acs.org This highlights how modifications at specific positions can lead to distinct pharmacological activities.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the quinoline ring are a key determinant of the biological activity of the derivatives.

Electron-Donating Groups (EDGs): Groups that donate electrons, such as methyl (-CH3) and alkoxy (-OR) groups, generally enhance the antioxidant activity of the quinoline ring. studypug.com By increasing the electron density on the ring, these groups can stabilize the radical formed after scavenging a free radical, making the parent molecule a more effective antioxidant. studypug.com For example, the electron-donating methyl groups in this compound are thought to contribute to its antioxidant properties.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, tend to decrease the electron density of the quinoline ring. studypug.comsaskoer.ca In some contexts, this can lead to different biological activities. For example, in a series of phthalazine (B143731) derivatives, which share some structural similarities with quinolines, electron-withdrawing groups at the 6-position were found to be preferred for potent phosphodiesterase 5 (PDE5) inhibitory activity. acs.org While this is not a direct study on this compound, it illustrates the principle that EWGs can be beneficial for certain biological targets.

The interplay of these electronic effects is complex and can influence not only the antioxidant capacity but also other pharmacological properties, such as anti-inflammatory and receptor-modulating activities. acs.orgstudypug.com

Role of Bromination and Methylation on Bioactivity and Membrane Permeability

Specific chemical modifications, such as bromination and methylation, have been shown to significantly impact the biological activity and physicochemical properties of this compound derivatives.

Bromination: The introduction of bromine atoms onto the quinoline scaffold can lead to derivatives with altered biological profiles. For example, the synthesis of methyl 2,6-dibromo-3,4,5-trimethoxybenzoate, a compound with a related aromatic structure, highlights how halogenation is a common strategy in medicinal chemistry to modulate activity. researchgate.net While specific data on the bromination of this compound is limited, it is a known method for altering lipophilicity and, consequently, membrane permeability and target interaction.

Methylation: Methylation, the addition of methyl groups, is another key modification. As discussed, the presence and position of methyl groups are fundamental to the identity and activity of this compound itself. Further methylation or alteration of the methylation pattern can fine-tune the molecule's properties. For instance, a study on the methylation of 2-phenylquinazoline-4-thione showed that the reaction's outcome and the resulting product's biological activity were dependent on the methylating agent and reaction conditions. researchgate.net This demonstrates that methylation is a versatile tool for creating new derivatives with potentially enhanced or different biological activities. The addition of methyl groups can also impact membrane permeability by increasing the lipophilicity of the molecule.

Potential as Pharmaceutical Intermediates and Drug Targets

This compound and its close derivatives are recognized as valuable building blocks in the synthesis of more complex, biologically active molecules. The core structure serves as a scaffold that can be chemically modified to create a diverse library of compounds for drug discovery programs. Halogenated versions, such as 5-Chloro-2,4,8-trimethylquinoline and 6-Bromo-2,4,8-trimethylquinoline, are also utilized as intermediates in the production of pharmaceutical compounds. mdpi.comchemsrc.com The presence of a halogen atom can provide a reactive handle for further synthetic transformations, allowing for the introduction of different functional groups to modulate the biological activity of the final product. chemsrc.com

The this compound scaffold has been explicitly used in the development of novel therapeutic agents aimed at treating metabolic diseases. In a research program focused on discovering new treatments for obesity, osteoarthritis, and related comorbidities, this compound was synthesized as a key intermediate. dtic.mildtic.mil This program aimed to develop drug candidates that could produce targeted reductions in white adipose tissue. dtic.mildtic.mil

The research led to the discovery of novel, drug-like nanomolar inhibitors. dtic.mil Proof-of-concept studies in mouse models of diet-induced obesity showed that the developed NNMT inhibitors could safely induce significant weight loss without altering food intake. dtic.mildtic.mil This highlights the successful use of the this compound structure as a foundational element in synthesizing potential new drugs for significant health challenges.

Table 1: Research Findings on Therapeutic Agents Derived from this compound Scaffold

Scaffold/Intermediate Therapeutic Area Research Goal Outcome Citations
This compound Obesity, Osteoarthritis, Metabolic Disease Develop inhibitors of Nicotinamide N-methyltransferase (NNMT) Discovery of nanomolar inhibitors; significant weight loss in obese animal models. dtic.mildtic.mil

The primary molecular target identified for therapeutic agents developed from the this compound scaffold is Nicotinamide N-methyltransferase (NNMT). dtic.mildtic.mil NNMT is an enzyme implicated in a variety of conditions, including metabolic disorders, cancer, and Parkinson's disease. dtic.mildtic.mil

The therapeutic strategy involves the down-regulation of NNMT. dtic.mil Exploiting this pathway, researchers developed specific inhibitors based on the this compound framework to target the enzyme. dtic.mildtic.mil The project successfully developed an assay to monitor NNMT activity in real-time, which was used to validate a series of novel, drug-like nanomolar NNMT inhibitors derived from this scaffold. dtic.mil This demonstrates a clear interaction between compounds developed from this compound and the NNMT metabolic pathway.

V. Environmental and Industrial Considerations

Occurrence and Detection in Environmental Samples

Information regarding the specific occurrence and detection of 2,4,8-trimethylquinoline in environmental samples is limited in publicly available scientific literature. However, the United States Environmental Protection Agency (EPA) includes this compound in its Computational Toxicology (CompTox) Chemicals Dashboard under the identifier DTXSID70171574, suggesting its relevance in environmental and toxicological screening. epa.govepa.gov The Danish EPA also lists it for effects screening, indicating some level of environmental interest. epa.gov

While direct detection data for the 2,4,8-isomer is scarce, the broader class of quinolines, to which it belongs, is recognized as environmental contaminants. For instance, the related compound 2,4-D, a widely used herbicide, has been extensively studied for its environmental presence. juniperpublishers.comcdc.govresearchgate.net Studies on 2,4-D show its potential to contaminate soil and water, with its persistence being influenced by factors like soil pH and microbial activity. juniperpublishers.comcdc.gov This information on a related, though structurally different, compound highlights the general potential for quinoline (B57606) derivatives to be present and mobile in the environment.

Environmental Fate and Potential Impact

The environmental fate of this compound is not well-documented. However, general principles of environmental chemistry can provide some insight. As a quinoline derivative, its behavior in the environment would be governed by its physical and chemical properties, such as solubility, vapor pressure, and susceptibility to degradation processes.

For comparison, the environmental fate of the herbicide 2,4-D has been studied more extensively. It can be degraded in the atmosphere by photochemically generated hydroxyl radicals and can be removed from the air by wet and dry deposition. cdc.gov In aquatic environments, photolysis in sunlit surface waters is a potential degradation pathway, while its persistence can be significantly longer in anaerobic conditions. cdc.gov The mobility and degradation of such compounds in soil are influenced by soil type, pH, and the presence of microorganisms capable of breaking them down. juniperpublishers.comcdc.gov

Given the structural similarities, it is plausible that this compound could undergo similar environmental processes. However, without specific studies, its persistence, mobility, and potential for bioaccumulation remain largely unknown. The EPA's inclusion of this compound in its databases suggests a need for further research into its environmental behavior and potential impacts. epa.govepa.gov

Industrial Applications of Trimethylquinolines Beyond Core Properties

While the primary focus is often on their antioxidant properties, various isomers of trimethylquinoline find utility in a range of industrial applications.

Use as Antioxidants and Stabilizers in Polymers and Rubber

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ) is a widely used antioxidant in the rubber industry. prochema.comwikipedia.orgchemicalbook.com It is effective in protecting various elastomers, including natural rubber, styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene-propylene-diene monomer (EPDM) rubber, against degradation caused by heat and oxygen. chemicalbook.comresearchgate.net This protection extends the service life of rubber products. chemimpex.comontosight.ai

The oligomeric nature of commercial TMQ, which consists of dimers, trimers, and tetramers, contributes to its low volatility and high retention within the polymer matrix. prochema.comwikipedia.org This characteristic is crucial for providing effective long-term heat protection, as it is less likely to leach out of the polymer. wikipedia.org The continuous action of TMQ within the rubber compound ensures sustained thermal aging resistance. chemicalbook.com

TMQ generally exhibits good compatibility with rubber compounds, with minimal adverse effects on processing and curing characteristics. prochema.com It is soluble in common organic solvents like benzene (B151609) and acetone (B3395972) but insoluble in water. chemicalbook.com This compatibility allows for its incorporation into various rubber formulations without significant processing challenges. chemicalbook.com Furthermore, TMQ is relatively inert towards the peroxides used in cross-linking processes for certain polymers like EPDM, making it a suitable stabilizer in these systems. wikipedia.org

Applications in Dyes and Pigments

Certain trimethylquinoline isomers serve as intermediates in the synthesis of dyes and pigments. chemimpex.comsmolecule.comcymitquimica.com For example, 2,4,6-trimethylquinoline (B1265806) is utilized in the production of various industrial chemicals, including dyes. smolecule.com The quinoline structure itself is a key component in many synthetic dyes, and the presence of methyl groups can influence the color and properties of the final pigment. The versatility of the quinoline ring allows for the creation of a wide spectrum of colors, making its derivatives valuable in this industry.

Advanced Materials (e.g., OLEDs)

Quinoline and its derivatives are a class of compounds that have been investigated for their potential use in advanced materials, particularly in the field of organic electronics. ossila.com Specifically, they have been explored as materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs). ossila.com The performance and characteristics of OLEDs can be improved by the incorporation of specifically designed quinoline derivatives. oled-info.com

The core structure of quinoline is often functionalized to tune its electronic and photophysical properties for use in OLEDs. These modifications can influence the color and efficiency of the light emission. oled-info.com Research in this area is extensive, with many studies focusing on the synthesis and characterization of novel quinoline-based materials for next-generation displays and lighting. nih.gov

However, detailed research findings and performance data specifically for this compound in OLED applications are not prominently featured in the available scientific literature. While the general class of quinoline derivatives is recognized for its importance in OLED technology, the specific electroluminescent properties or device performance metrics for this compound have not been detailed in the searched public records. Therefore, no data table of its specific performance in OLEDs can be provided at this time.

Vi. Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4,8-Trimethylquinoline

Research on this compound has spanned several decades, moving from foundational isolation and synthesis to modern environmental and toxicological assessment. Early research focused on its identification within and separation from complex mixtures. Notably, it was successfully isolated from kerosene (B1165875) base fractions of petroleum using techniques like cumulative extraction, which leveraged the differential solubility of its hydrochloride salt in water and chloroform (B151607). utexas.edu The solubility of this compound hydrochloride was found to be low in pure chloroform but increases substantially in the presence of water, a key property that enabled its separation. utexas.edu

To facilitate unambiguous study, specific synthesis routes were developed. These methods were crucial for distinguishing this compound from its isomers and ensuring the purity of the compound for further analysis.

More recent studies have highlighted the environmental relevance of this compound. It has been identified as a chemical pollutant in the soil and leachate of uncontrolled post-industrial landfills. nih.govmdpi.com In this context, it was flagged as a significant contributor to the cytotoxic effects of contaminated soil on human lung (A-549) and intestinal (Caco-2) cell lines. nih.govmdpi.com In one study, it was the most significant compound in differentiating toxic from non-toxic soil samples, and it has been classified as a potential carcinogen by some trade union lists. mdpi.com Preliminary investigations into its biological activity have also noted modest antimicrobial properties.

Interactive Table: Key Research Findings on this compound

Research AreaKey FindingReference(s)
Isolation Successfully isolated from kerosene base fractions of petroleum using cumulative extraction. utexas.edu
Synthesis Specific chemical synthesis routes have been established to produce the compound.
Chemical Property The hydrochloride salt shows significantly increased solubility in chloroform in the presence of water. utexas.edu
Environmental Science Identified as a pollutant in soil and leachate at post-industrial landfill sites. nih.govmdpi.com
Toxicology Linked to cytotoxic effects in human lung (A-549) and intestinal (Caco-2) cell lines. nih.govmdpi.com
Toxicology Identified as a key compound differentiating toxic from non-toxic soil samples. mdpi.com

Identification of Research Gaps and Emerging Areas

Despite existing research, significant gaps remain in the understanding of this compound. The most critical of these is in the field of toxicology. While its presence in toxic landfill sites is documented and preliminary cytotoxicity data exists, a comprehensive toxicological profile is absent. nih.govmdpi.com There is a pressing need for detailed studies on its carcinogenic and mutagenic potential, metabolic pathways, and long-term effects on biological systems.

Another major gap is the lack of knowledge regarding its environmental fate and transport. How the compound degrades, its persistence in different environmental compartments, and its potential for bioaccumulation are largely unknown. This is an emerging area of high importance, given its identification as an industrial contaminant.

Furthermore, the potential applications of this compound are almost entirely unexplored. Unlike many of its quinoline (B57606) isomers that have found use as antioxidants, pharmaceuticals, or in materials science, this compound lacks a well-defined application space. The preliminary finding of antimicrobial activity suggests a potential starting point, but this has not been pursued in depth. Research into its potential as a building block for more complex molecules is also needed.

Interactive Table: Identified Research Gaps for this compound

Research DomainIdentified Gap or Emerging AreaRationale and Importance
Toxicology Lack of comprehensive data on carcinogenicity, mutagenicity, and metabolic fate.Essential for risk assessment due to its presence as an environmental pollutant and preliminary cytotoxicity findings. nih.govmdpi.com
Environmental Science Poorly understood environmental persistence, degradation pathways, and bioaccumulation potential.Crucial for developing remediation strategies for contaminated sites and understanding its ecological impact.
Medicinal Chemistry Unexplored potential as a scaffold for drug development.Other quinoline derivatives have diverse biological activities; its own potential is unknown.
Materials Science No investigation into its photophysical or electronic properties.Isomers have shown promise in applications like OLEDs; this compound remains uncharacterized.
Synthetic Chemistry Need for development of modern, efficient, and "green" synthesis methods.Existing methods may not be optimal for large-scale or environmentally friendly production.

Prospects for Advanced Applications and Further Exploration

The future of research on this compound can diverge into several promising directions, primarily stemming from its identified characteristics and the existing research gaps.

A significant prospect lies in environmental science and biotechnology. Given its role as a pollutant, research into its bioremediation is a logical next step. This could involve identifying and engineering microorganisms or enzymatic systems capable of degrading this compound, offering a potential solution for contaminated industrial sites.

In the realm of synthetic and medicinal chemistry, the compound serves as a basic scaffold that could be chemically modified to create novel derivatives. By analogy with other quinoline compounds, these new molecules could be screened for enhanced or entirely new biological activities, such as more potent antimicrobial, antifungal, or even anticancer properties. This represents a substantial opportunity to transform a known pollutant into a precursor for valuable chemical entities.

Further exploration into materials science is also warranted. Investigating the photophysical and electronic properties of this compound and its derivatives could reveal potential applications in optoelectronics, such as in the development of new dyes or components for organic light-emitting diodes (OLEDs).

Finally, its classification as a methyl derivative of quinoline suggests a potential, albeit unexplored, role as a building block in the agrochemical industry. mdpi.com Future research could investigate its utility as a precursor for new herbicides or pesticides, though this would have to be carefully balanced with thorough toxicological assessments to ensure environmental and biological safety.

Q & A

Q. What are the optimal synthetic routes for 2,4,8-trimethylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, trifluoromethylquinoline derivatives are synthesized by heating 4-chloro-2,8-bis(trifluoromethyl)quinoline with amines in N-methylpyrrolidone (NMP) at 120°C for 24 hours, followed by precipitation in ethyl acetate/water . Key factors include:

  • Catalyst choice : Triethylamine improves nucleophilic substitution efficiency.
  • Temperature control : Prolonged heating (>24 hours) may degrade sensitive substituents.
  • Purification : Cooling the reaction mixture enhances crystallization of the product.

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Use a combination of 1H NMR and mass spectrometry (MS) for structural confirmation. For example:

  • 1H NMR : The aromatic proton environment of this compound shows distinct chemical shifts at δ 7.8–8.2 ppm (quinoline ring) and δ 2.3–2.7 ppm (methyl groups) .
  • MS : Molecular ion peaks ([M+H]+) should align with theoretical molecular weights (e.g., C12H13N: 171.1 g/mol).

Advanced Research Questions

Q. How does this compound exhibit synergistic antioxidant effects in polymer systems?

Methodological Answer: In lubricant formulations, this compound (TMQ) synergizes with alkylated phenyl-α-naphthylamine (APAN) to enhance oxidative stability. Experimental data from PDSC Oxidation Tests (ASTM D6168) show:

FormulationOxidation Onset Temp. (°C)Improvement vs. APAN Alone
APAN (1% w/w)180Baseline
APAN (0.5%) + TMQ (0.5%)17898% of APAN’s efficacy
TMQ’s dimer/trimer structure (e.g., Vanlube® RD) stabilizes free radicals via resonance, reducing APAN consumption cost-effectively .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model thermodynamic properties:

  • Standard enthalpy of formation (ΔfH°) for 2,5,8-trimethylquinoline is experimentally determined as 152.3 kJ/mol .
  • Molecular electrostatic potential (MESP) maps identify electron-rich regions (quinoline N-atom) for reactivity predictions.

Q. How does fluorination of this compound alter its biological activity?

Methodological Answer: Introducing trifluoromethyl groups at positions 2 and 8 enhances lipophilicity and metabolic stability. For example:

  • Antimycobacterial activity : Fluorinated derivatives show MIC values of 1–4 µg/mL against M. tuberculosis due to improved membrane permeability .
  • Synthetic protocol : Use AuCl3-catalyzed cyclization of CF3-propargylamines for regioselective fluorination .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antioxidant efficacies for TMQ?

Analysis: Discrepancies arise from test conditions (e.g., temperature, pressure). PDSC data at 160°C show TMQ/APAN synergy, but at 180°C, APAN alone outperforms due to thermal degradation of TMQ’s oligomeric structure . Resolve conflicts by:

  • Standardizing ASTM protocols (e.g., fixed pressure at 3.5 MPa).
  • Reporting impurity profiles (e.g., dimer/trimer ratios via HPLC).

Experimental Design Considerations

Q. How to design reproducible assays for TMQ’s corrosion inhibition?

Guidelines:

  • Electrochemical impedance spectroscopy (EIS) : Use a three-electrode cell in 3.5% NaCl solution.
  • Control variables : Maintain pH 7.0 ± 0.2 and 25°C to avoid confounding effects.
  • Data validation : Compare with commercial inhibitors (e.g., benzotriazole) .

Safety and Handling

Q. What safety protocols are critical when handling TMQ in polymer synthesis?

Recommendations:

  • PPE : Use nitrile gloves and fume hoods due to TMQ’s irritant properties (CAS 26780-96-1) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous waste treatment.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.